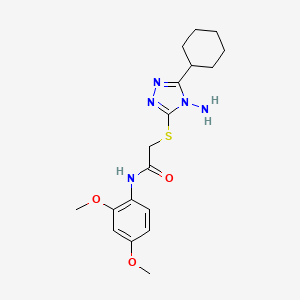

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide belongs to a class of 1,2,4-triazole derivatives characterized by a thioether-linked acetamide moiety. Its structure includes a cyclohexyl substituent at position 5 of the triazole ring and a 2,4-dimethoxyphenyl group on the acetamide nitrogen.

Properties

IUPAC Name |

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-25-13-8-9-14(15(10-13)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJRPXXQMRWAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound features a triazole ring with a cyclohexyl group and a thioether linkage, which are critical for its biological interactions. The presence of a dimethoxyphenyl acetamide moiety further enhances its structural complexity and potential activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or inhibition of nucleic acid synthesis.

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide | Triazole ring, thioether | Antimicrobial (in vitro studies ongoing) | |

| 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | Triazole ring with methyl substitution | Antimicrobial | |

| 4-Allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol | Triazole ring with allyl substitution | Antiviral |

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. The compound may exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

A study evaluating the anticancer activity of similar triazole derivatives reported IC50 values indicating potent activity against human colon cancer cells (HCT116). The analogs showed IC50 values ranging from 4.36 μM to 18.76 μM compared to doxorubicin.

| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide | Ongoing evaluation | Various cancer lines | Apoptosis induction |

| Compound A (related analog) | 4.36 | HCT116 | Tyrosine kinase inhibition |

| Compound B (related analog) | 18.76 | HCT116 | Cell cycle arrest |

The biological activity of triazoles is often linked to their ability to interact with specific molecular targets. For instance:

- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450s involved in drug metabolism.

- Receptor Modulation : They may also modulate receptor activities that are critical in cancer progression.

Case Studies

Several studies have documented the synthesis and evaluation of triazole derivatives similar to the compound :

- Synthesis and Evaluation : A recent study synthesized various thiosemicarbazone derivatives and evaluated their biological activities against K562 leukemia cells. The results indicated significant cytotoxicity correlated with structural modifications.

- Molecular Docking Studies : Molecular docking studies conducted on synthesized triazole derivatives revealed potential binding modes with key proteins involved in cancer signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Modifications

The following table summarizes key structural analogs and their substituents:

Key Observations :

Pharmacological Activity Comparison

Anti-Inflammatory Activity

- AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) exhibited 1.28-fold higher activity than diclofenac sodium in formalin-induced edema models, attributed to enhanced COX-2 inhibition .

- Target Compound : The 2,4-dimethoxyphenyl group may mimic the electron-rich aromatic systems of COX-2 inhibitors, though experimental validation is required.

Anticonvulsant Activity

- Compound 5j demonstrated an ED₅₀ of 52.8 mg/kg in the scPTZ test and a protective index (PI) of 9.30, outperforming standard anticonvulsants. The benzothiazole moiety likely contributes to CNS penetration .

- Target Compound : The cyclohexyl group could enhance blood-brain barrier permeability compared to polar substituents (e.g., pyridyl in AS111), but this requires verification.

Enzyme Inhibition

- AM34 showed potent reverse transcriptase inhibition (nanomolar KI), with the 2-hydroxyphenyl and 4-ethoxyphenyl groups critical for binding .

- Target Compound : The absence of a hydroxyl or ethoxy group may reduce affinity for RT but could favor other targets (e.g., cyclooxygenases).

Structure-Activity Relationship (SAR) Trends

Triazole Position 5 :

- Hydrophobic groups (cyclohexyl, chlorophenyl) improve membrane permeability but may reduce solubility.

- Heteroaromatic substituents (pyridyl, furyl) enhance hydrogen bonding with enzymatic targets .

Acetamide N-Substituent :

- Electron-donating groups (methoxy, methyl) on phenyl rings correlate with anti-inflammatory activity .

- Bulky substituents (e.g., benzothiazol in 5j) favor CNS-targeted activity .

Thioether Linker :

- Critical for maintaining conformational flexibility and sulfur-mediated interactions with cysteine residues in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.